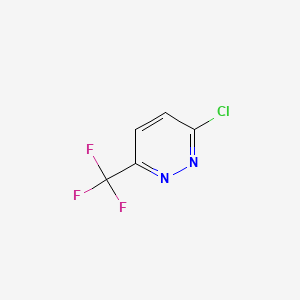

3-Chloro-6-(trifluoromethyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNKQIFEMQHORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651187 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-68-2 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258506-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel therapeutics. Among these, 3-Chloro-6-(trifluoromethyl)pyridazine stands out as a pivotal building block. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl group, make it a versatile precursor for a diverse array of complex molecules. The pyridazine core itself is often employed as a bioisosteric replacement for a phenyl ring, offering modulated lipophilicity and metabolic stability.[1] This guide provides an in-depth analysis of the physical and chemical properties of this compound, its synthesis and reactivity, and its critical role in the design and development of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is a solid at room temperature with a distinct set of characteristics that dictate its handling, storage, and reactivity. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 258506-68-2 | [2][3] |

| Molecular Formula | C₅H₂ClF₃N₂ | [2][4] |

| Molecular Weight | 182.53 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 55-59 °C | |

| Canonical SMILES | C1=CC(=NN=C1Cl)C(F)(F)F | [4] |

| InChI | 1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | [4] |

| InChIKey | AZNKQIFEMQHORS-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity Profile

Synthesis Pathway

The synthesis of this compound typically involves the chlorination of a pyridazinone precursor. This transformation is a standard and efficient method in heterocyclic chemistry, often employing reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyridazinone with a chlorine atom. This key step converts the relatively unreactive precursor into a highly versatile intermediate ready for further functionalization.

Caption: General synthesis route for this compound.

Core Reactivity

The reactivity of this compound is dominated by the electronic nature of its structure. The key factors are:

-

Electron-Deficient Ring: The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system.

-

Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, further depleting the ring of electron density.

-

Labile Chlorine Atom: The combined electron-withdrawing effects of the ring nitrogens and the -CF₃ group make the carbon atom at the C-3 position highly electrophilic. This renders the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

This electronic configuration makes the molecule an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functional groups to build molecular complexity.

Caption: Nucleophilic aromatic substitution (SₙAr) on the pyridazine core.

Applications in Drug Development

The this compound scaffold is a privileged structure in modern drug discovery. Its incorporation into drug candidates is driven by the significant advantages conferred by the trifluoromethyl group and the pyridazine core.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.

-

Enhanced Binding Affinity: The lipophilicity of the -CF₃ group can enhance binding to hydrophobic pockets in target proteins. Furthermore, its ability to participate in non-canonical hydrogen bonds and dipole-dipole interactions can increase overall binding affinity and selectivity.

-

Modulated Physicochemical Properties: As a bioisostere for other aromatic rings, the pyridazine moiety can improve aqueous solubility and other drug-like properties compared to its carbocyclic analogs.[1]

This scaffold is a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. Its predictable reactivity allows for its use in combinatorial chemistry and high-throughput screening library synthesis to accelerate the discovery of new lead compounds.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general procedure for the SₙAr of this compound with a generic primary amine. This serves as a self-validating system, where successful product formation confirms the expected reactivity.

Objective: To synthesize a 3-amino-substituted-6-(trifluoromethyl)pyridazine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 - 1.5 eq)

-

Aprotic Polar Solvent (e.g., DMSO, DMF, or NMP)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent.

-

Addition of Reagents: Add the base, followed by the slow addition of the primary amine.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by preliminary small-scale experiments.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with any active chemical reagent, proper handling of this compound is crucial.

-

Hazards: The compound is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for innovation in the pharmaceutical and agrochemical sciences. Its well-defined physicochemical properties, predictable reactivity, and the advantageous characteristics it imparts to larger molecules have solidified its role as a high-value building block. For researchers and drug development professionals, a comprehensive understanding of this scaffold is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

-

El-Sayed, M. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

Sato, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 4, 2026, from [Link]

-

Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 258506-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

3-Chloro-6-(trifluoromethyl)pyridazine chemical structure and IUPAC name

An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine

Introduction: A Key Fluorinated Heterocycle in Modern Chemistry

In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. This compound stands out as a pivotal building block, offering a unique combination of reactive sites and physicochemical properties. Its structure, featuring an electron-deficient pyridazine ring, a reactive chlorine atom, and a metabolically robust trifluoromethyl group, provides chemists with a versatile platform for constructing complex molecular architectures.

This guide serves as a technical resource for researchers and scientists, delving into the core chemical principles of this compound. We will explore its structural attributes, reactivity profile, and its proven applications in synthetic protocols, providing both foundational knowledge and practical, field-proven insights into its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application. This section outlines the formal nomenclature, structure, and key identifiers for this compound.

IUPAC Name and Synonyms

-

IUPAC Name: this compound

-

Synonyms: 3-Chloro-6-(trifluoromethyl)-1,2-diazine, Pyridazine, 3-chloro-6-(trifluoromethyl)-[1][2][3]

Chemical Structure

The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. A chlorine atom is substituted at the 3-position, and a trifluoromethyl group is at the 6-position.

Caption: 2D Structure of this compound

Key Identifiers and Properties

Quantitative data for this compound are summarized below, providing essential information for experimental design and safety assessments.[4][5]

| Property | Value | Reference |

| CAS Number | 258506-68-2 | [4] |

| Molecular Formula | C₅H₂ClF₃N₂ | [4] |

| Molecular Weight | 182.53 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 55-59 °C | [5] |

| Boiling Point | 233.3 ± 35.0 °C at 760 mmHg | [5] |

| SMILES | FC(F)(F)c1ccc(Cl)nn1 | [6] |

| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N | [6] |

Physicochemical Characteristics and Reactivity

The synthetic utility of this compound is a direct consequence of the electronic interplay between its constituent parts. The pyridazine ring, inherently electron-deficient due to the two nitrogen atoms, is made significantly more so by the potent electron-withdrawing effects of the trifluoromethyl group.

This electronic depletion has two primary consequences:

-

Activation of the C-Cl Bond: The carbon atom at the 3-position becomes highly electrophilic. This significantly activates the C-Cl bond, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

-

Modulation of Ring Reactivity: The overall electron-poor nature of the heterocycle influences its participation in various reactions, particularly metal-catalyzed cross-coupling processes.

The relative reactivity of chlorodiazines is a well-studied area, with the positions of the nitrogen atoms and substituents dictating the susceptibility to nucleophilic attack.[7] In this case, the combination of the pyridazine core and the -CF₃ group makes the C3 position a reliable and predictable site for functionalization.

Applications in Synthetic Chemistry

The primary role of this compound in research and development is as a versatile intermediate or building block. Its predictable reactivity allows for its incorporation into larger, more complex molecules with high efficiency.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

A prime example of its application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The protocol below, adapted from a documented synthesis, demonstrates the reaction of this compound with a boronic acid derivative.[6]

Objective: To synthesize [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester.

Materials:

-

3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (1.0 eq)

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Combine 3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), this compound (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99 mmol) in a reaction vessel containing DMF (5 mL).[6]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) and evacuate the vessel three times to ensure an oxygen-free atmosphere.[6]

-

Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the reaction mixture.[6]

-

Seal the reaction vessel and heat the mixture to 120 °C for 14 hours.[6]

-

After cooling the reaction to room temperature, unseal the vessel and pour the mixture into water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product. The reported yield for this procedure is 92% of [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a brown solid.[6]

Workflow Visualization: Suzuki Coupling

The following diagram illustrates the key components and transformation in the described Suzuki coupling protocol.

Caption: Workflow for a Suzuki cross-coupling reaction.

Significance in Drug Discovery and Development

The structural motifs present in this compound are highly valued in medicinal chemistry for their ability to enhance the pharmacological properties of drug candidates.

-

The Pyridazine Scaffold: As a bioisosteric replacement for a phenyl ring, the pyridazine core can improve solubility and polarity while offering unique hydrogen bond accepting vectors via its nitrogen atoms.[8] This can lead to enhanced binding at target proteins and improved pharmacokinetic profiles.[8] The pyridazine heterocycle is a feature in several approved drugs.[8]

-

The Trifluoromethyl Group: The -CF₃ group is a "superstar" substituent in drug design. Its inclusion often leads to:

-

Increased Metabolic Stability: It blocks sites susceptible to oxidative metabolism (e.g., P450 enzymes).[9]

-

Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.[9]

-

Improved Binding Affinity: The strong electronegativity of the group can lead to favorable interactions with protein targets.[9]

-

Logical Framework for Application in Drug Discovery

The utility of this compound in a drug discovery program stems from a logical progression: the inherent features of the molecule enable specific synthetic transformations, which in turn confer desirable biological properties to the final compound.

Sources

- 1. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]

- 2. parchem.com [parchem.com]

- 3. 258506-68-2 | 3-Chloro-6-trifluoromethyl-pyridazine - Fluoropharm [fluoropharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:258506-68-2 | Chemsrc [chemsrc.com]

- 6. 258506-68-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-Chloro-6-(trifluoromethyl)pyridazine (CAS 258506-68-2). This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine atom on the pyridazine core. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in further chemical synthesis and biological applications.

Molecular Structure and Properties

This compound possesses a molecular formula of C₅H₂ClF₃N₂ and a molecular weight of 182.53 g/mol .[1][2][3] The molecule consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position. The strong electron-withdrawing nature of both substituents significantly influences the electronic distribution within the aromatic ring, which is reflected in its spectral data.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will deshield these protons, shifting their resonances downfield.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.0 | Doublet | ~9.0 | H-4 |

| ~7.8 | Doublet | ~9.0 | H-5 |

Interpretation:

The two protons on the pyridazine ring (H-4 and H-5) form an AX spin system, appearing as two doublets. The proton at the 4-position (H-4) is expected to be slightly further downfield due to the anisotropic effect of the adjacent nitrogen atom and the influence of the chlorine at the 3-position. The proton at the 5-position (H-5) will be influenced by the trifluoromethyl group. The coupling constant of approximately 9.0 Hz is characteristic of ortho-coupling in a six-membered aromatic ring.

Experimental Protocol:

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show five distinct signals: four for the pyridazine ring carbons and one for the trifluoromethyl carbon.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-3 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~150 (quartet, J ≈ 35 Hz) | C-6 |

| ~120 (quartet, J ≈ 275 Hz) | CF₃ |

Interpretation:

The carbon atoms attached to the electronegative chlorine (C-3) and the trifluoromethyl group (C-6) are expected to be the most downfield. The C-6 signal will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself will also be a quartet with a much larger coupling constant. The remaining two carbons of the pyridazine ring (C-4 and C-5) will appear at higher field.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on a 100 MHz or higher field NMR spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum would be obtained to simplify the signals to singlets (except for the carbons coupled to fluorine).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 182/184 | High | [M]⁺, [M+2]⁺ |

| 147 | Moderate | [M-Cl]⁺ |

| 113 | Moderate | [M-CF₃]⁺ |

| 84 | Moderate | [C₄H₂N₂]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 182. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 184 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.[4]

The fragmentation pattern will likely involve the loss of the chlorine atom to give a fragment at m/z 147, and the loss of the trifluoromethyl group to give a fragment at m/z 113. Further fragmentation of the pyridazine ring could lead to smaller fragments.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol:

A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electron ionization (EI) source. The mass analyzer (e.g., quadrupole or time-of-flight) would be scanned over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridazine ring |

| 1350-1100 | Strong | C-F stretching vibrations of the CF₃ group |

| 850-750 | Strong | C-Cl stretch |

| 800-700 | Medium | Out-of-plane C-H bending |

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group in the 1350-1100 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1600-1450 cm⁻¹ range. The C-Cl stretch is expected in the fingerprint region, typically between 850 and 750 cm⁻¹. Aromatic C-H stretching vibrations will be observed as weak bands above 3000 cm⁻¹.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Conclusion

The predicted spectral data for this compound provides a detailed fingerprint for the unambiguous identification and characterization of this important heterocyclic compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a complementary and comprehensive analytical toolkit for researchers in drug discovery and chemical synthesis. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the known effects of its substituents, allows for a high degree of confidence in the structural elucidation of this molecule and its derivatives.

References

- Gottfried, H., & Wolfgang, H. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(5), 972-976.

- Fathalla, O. A., & Radwan, S. M. (2012).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Halogen Compounds. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

1H NMR spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug discovery. This compound is a key building block whose utility is predicated on its precise chemical architecture. This guide provides a comprehensive, first-principles analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, from the influence of substituent electronics to spin-spin coupling phenomena. This theoretical framework is complemented by a rigorous, field-validated experimental protocol for data acquisition and processing. The objective is to equip researchers with the expert knowledge required to interpret the 1H NMR spectrum of this molecule with confidence, ensuring structural integrity in synthetic and medicinal chemistry applications.

The Strategic Importance of this compound in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The specific substitution pattern of this compound (CAS 258506-68-2) imparts a unique combination of physicochemical properties.[1][2] The chlorine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the trifluoromethyl group at the 6-position, a potent electron-withdrawing group, significantly modulates the electronic character of the ring and can enhance metabolic stability and membrane permeability.[3][4]

Given its role as a foundational reagent, unambiguous structural verification is non-negotiable. 1H NMR spectroscopy stands as the primary analytical method for this purpose, offering a high-resolution fingerprint of the proton environments within the molecule.[5] A thorough understanding of its 1H NMR spectrum is therefore essential for quality control, reaction monitoring, and the definitive characterization of its derivatives.

A First-Principles Approach to Spectral Prediction

The is elegantly simple, yet rich with information. The appearance of the spectrum is dictated by the molecule's structure, specifically the electronic effects of its substituents on the two aromatic protons.

Molecular Structure and Proton Environments:

The molecule possesses two chemically distinct protons on the pyridazine ring, located at the C4 and C5 positions.

References

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-6-(trifluoromethyl)pyridazine

This guide provides a detailed exploration of the mass spectrometric behavior of 3-Chloro-6-(trifluoromethyl)pyridazine, a significant heterocyclic compound in medicinal chemistry and materials science. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation characteristics of this and similar molecules.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₅H₂ClF₃N₂) is a halogenated pyridazine with a molecular weight of 182.53 g/mol . Its structural features—a chlorinated pyridazine ring and a trifluoromethyl group—confer unique chemical properties that are of interest in the development of novel pharmaceuticals and functional materials.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, we can confirm the molecular weight, deduce the elemental composition, and gain insights into the molecule's structure and bonding. This guide will delve into the predicted behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1][2] This process not only creates a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule.

The Molecular Ion Peak

The molecular ion peak is of paramount importance as it indicates the molecular weight of the compound. For this compound, the molecular ion will appear as a doublet due to the presence of the chlorine atom, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[3][4][5][6]

-

[M]⁺˙ : The peak corresponding to the molecule with the ³⁵Cl isotope will appear at m/z 182.

-

[M+2]⁺˙ : The peak for the molecule with the ³⁷Cl isotope will be at m/z 184.

The relative intensity of the [M]⁺˙ to [M+2]⁺˙ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[3][4]

Predicted Fragmentation Pattern under EI

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The pyridazine ring and the trifluoromethyl group are the most likely sites of fragmentation.[7][8]

Key Predicted Fragmentation Pathways:

-

Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chlorinated aromatic compounds. The loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 147 .

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage. Loss of a trifluoromethyl radical would lead to a fragment ion at m/z 113 .

-

Ring Cleavage of the Pyridazine Nucleus: Heterocyclic rings can undergo characteristic cleavages. The pyridazine ring is expected to fragment, potentially through the loss of N₂ or HCN. For instance, the loss of N₂ from the [M-Cl]⁺ ion could lead to a fragment at m/z 119 .

-

Formation of the CF₃⁺ Ion: The trifluoromethyl cation (m/z 69 ) is a very stable and commonly observed fragment in the mass spectra of trifluoromethyl-containing compounds.[8]

The predicted major fragment ions in the EI mass spectrum are summarized in the table below:

| Predicted m/z | Proposed Fragment Structure/Identity | Notes |

| 184 | [C₅H₂³⁷ClF₃N₂]⁺˙ | Isotopic peak of the molecular ion |

| 182 | [C₅H₂³⁵ClF₃N₂]⁺˙ | Molecular ion |

| 147 | [C₅H₂F₃N₂]⁺ | Loss of •Cl |

| 113 | [C₄H₂ClN₂]⁺ | Loss of •CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Predicted EI Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

Predicted Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[9][10][11] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Formation of the Protonated Molecule

Given the presence of two nitrogen atoms in the pyridazine ring, this compound is expected to be readily protonated in the ESI source, especially under acidic mobile phase conditions. The protonated molecule will exhibit the characteristic chlorine isotopic pattern:

-

[M+H]⁺ : The peak for the protonated molecule with the ³⁵Cl isotope will appear at m/z 183 .

-

[M+H+2]⁺ : The peak for the protonated molecule with the ³⁷Cl isotope will be at m/z 185 .

The relative intensity of these peaks will again be approximately 3:1.

Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ ion in an MS/MS experiment would provide valuable structural information. The fragmentation of protonated N-heterocycles often involves the loss of small neutral molecules.[12][13]

Key Predicted MS/MS Fragmentation Pathways:

-

Loss of HCl: A common fragmentation pathway for protonated chlorinated heterocycles is the loss of hydrogen chloride, which would result in a fragment ion at m/z 147 .

-

Loss of HF: The trifluoromethyl group can participate in rearrangements, potentially leading to the loss of hydrogen fluoride and the formation of a fragment ion at m/z 163 .

-

Ring Opening and Fragmentation: The protonated pyridazine ring may undergo ring opening followed by fragmentation, leading to various smaller fragment ions.

Caption: A typical experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of 50-70°C, hold for 1-2 minutes, then ramp to 250-280°C at a rate of 10-20°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. [2] * Ion Source Temperature: 230°C.

-

Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

-

ESI-MS Experimental Protocol

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow for ESI-MS Analysis

Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Temperature: 300-350°C. [14] * Nebulizer Pressure: 30-50 psi. [14] * MS1 Scan: Acquire a full scan from m/z 100-300 to identify the [M+H]⁺ ion.

-

MS/MS Scan: Perform product ion scans on the precursor ions at m/z 183 and 185 to obtain fragmentation data.

-

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric behavior of this compound. By understanding the principles of ionization and fragmentation and by drawing parallels with related compounds, we can anticipate the key features of its EI and ESI mass spectra. The characteristic chlorine isotopic pattern, the fragmentation of the pyridazine ring, and the behavior of the trifluoromethyl group are all critical elements in the interpretation of the mass spectral data. The experimental protocols outlined herein provide a solid foundation for the empirical verification of these predictions, ultimately enabling the confident identification and characterization of this important molecule in various scientific applications.

References

- Kocsis, L., Gömöry, Á., & Kéki, S. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. International Journal of Mass Spectrometry, 435, 143-150.

- Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

- Zakett, D., Flynn, R. G. A., & Cooks, R. G. (1981). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry, 85(23), 3329–3333.

-

JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link]

-

Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Retrieved from [Link]

-

ResearchGate. (2018, December 18). (PDF) Electron impact ionization and cationic fragmentation of the pyridazine molecules. Retrieved from [Link]

- Killeen, C., Oliver, A. G., & McIndoe, J. S. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.

- Awad, T., & El-Aneed, A. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Current pharmaceutical analysis, 2(1), 51-71.

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

- Kertész, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of mass spectrometry, 45(6), 659-668.

-

LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from [Link]

- Ghosh, C., & Pradeep, T. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Analytical Chemistry Insights, 8, 43–67.

- Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 39(1), 1-15.

- Kruve, A., Kaupmees, K., & Leito, I. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7847–7854.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

- Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(10), 1543-1550.

- Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 346-351.

- Dantus, M., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(12), 3245-3254.

- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons.

-

Davis, P. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 6. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 7. [PDF] Electron impact ionization and cationic fragmentation of the pyridazine molecules | Semantic Scholar [semanticscholar.org]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of 3-Chloro-6-(trifluoromethyl)pyridazine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-(trifluoromethyl)pyridazine in Common Organic Solvents

Introduction: The Critical Role of Solubility for a Key Building Block

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent on the diazine ring, make it a valuable intermediate for synthesizing a diverse range of biologically active molecules and functional materials.

The successful application of this building block—whether in reaction scale-up, purification, or formulation—is fundamentally governed by its solubility profile. An in-depth understanding of how this compound behaves in various organic solvents is not merely academic; it is a critical prerequisite for optimizing synthetic yields, developing robust crystallization protocols, and ensuring the viability of downstream applications. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, grounded in physicochemical principles and established experimental methodologies.

Physicochemical Profile and Theoretical Solubility Predictions

To predict the solubility of this compound, we must first analyze its molecular structure and the interplay of its constituent functional groups. The fundamental principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics[1][2][3].

Key Physicochemical Properties:

-

Melting Point: 55-59 °C[4]

Structural Analysis: The molecule's solubility behavior is a composite of three distinct structural features:

-

The Pyridazine Ring: This diazine core is inherently polar due to the presence of two nitrogen atoms, which create a significant dipole moment. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

-

The Chloro Group (-Cl): As an electronegative substituent, the chlorine atom enhances the molecule's overall polarity and dipole moment.

-

The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (hydrophobic). While it contributes to the molecular dipole, its primary influence is to increase the nonpolar character of the molecule, which would favor solubility in less polar or nonpolar solvents.

Predicted Solubility Trends: Based on this structural amalgam, we can predict a nuanced solubility profile:

-

High Solubility: Expected in moderately polar to polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions without the steric hindrance or energy penalty of disrupting a strong hydrogen-bonding network.

-

Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While the pyridazine nitrogens can accept hydrogen bonds, the bulky and hydrophobic -CF₃ group may disrupt the solvent's hydrogen-bonding structure, limiting solubility compared to smaller, more polar molecules[7].

-

Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. The molecule's significant dipole moment makes it a poor fit for the weak London dispersion forces that dominate these solvents[1].

-

Very Low Solubility: Predicted in water. Despite its polarity, the large, hydrophobic trifluoromethyl group and the overall organic scaffold are expected to make aqueous solubility extremely limited.

Caption: Predicted solubility relationships based on molecular structure.

Illustrative Solubility Data Using a Structural Analogue

As of this guide's publication, comprehensive quantitative solubility data for this compound is not extensively available in peer-reviewed literature. This is a common challenge for specialized chemical intermediates. To provide a practical and data-driven perspective, we will use 6-phenylpyridazin-3(2H)-one (PPD) as a structural analogue. PPD shares the core pyridazine ring system, providing a valuable, albeit imperfect, proxy for understanding how such a scaffold behaves in various solvents.

The following table summarizes the experimentally determined mole fraction solubility of PPD in twelve organic solvents at various temperatures, as reported in the literature[8][9][10].

Table 1: Mole Fraction Solubility (xₑ) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents

| Solvent | Polarity Class | xₑ at 298.2 K | xₑ at 308.2 K | xₑ at 318.2 K |

| Water | Polar Protic | 0.41 x 10⁻⁵ | 0.76 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | Polar Protic | 3.11 x 10⁻³ | 4.01 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | Polar Protic | 5.86 x 10⁻³ | 6.94 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | Polar Protic | 1.61 x 10⁻² | 1.84 x 10⁻² | 2.11 x 10⁻² |

| Isopropyl Alcohol (IPA) | Polar Protic | 1.09 x 10⁻² | 1.25 x 10⁻² | 1.44 x 10⁻² |

| Ethylene Glycol (EG) | Polar Protic | 0.91 x 10⁻² | 1.07 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | Polar Protic | 1.05 x 10⁻² | 1.26 x 10⁻² | 1.50 x 10⁻² |

| Ethyl Acetate (EA) | Polar Aprotic | 5.92 x 10⁻² | 6.91 x 10⁻² | 8.10 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 3.91 x 10⁻¹ | 4.31 x 10⁻¹ | 4.73 x 10⁻¹ |

Data extracted from Molecules 2019, 24(18), 3404.[8]

Analysis of Illustrative Data: The data for PPD strongly supports our theoretical predictions. Solubility is exceptionally high in the polar aprotic solvent DMSO and significantly lower in polar protic solvents like methanol and ethanol. As expected, aqueous solubility is negligible. This trend reinforces the hypothesis that while the pyridazine ring contributes polarity, the overall solubility is heavily influenced by the molecule's other substituents and its ability to integrate into the solvent's intermolecular network. For this compound, we would anticipate a similar pattern, with the highly lipophilic -CF₃ group likely further reducing solubility in highly polar protic solvents compared to the phenyl group in PPD.

Standardized Protocol for Experimental Solubility Determination

To obtain definitive and reliable data, experimental measurement is essential. The isothermal equilibrium shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended[11][12]. The protocol below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE, chemically resistant)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

Part 1: Preparation of Saturated Solutions (Equilibration)

-

Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into at least three separate glass vials.

-

Causality: Using a precise volume is critical for the final concentration calculation. Triplicates are essential to ensure statistical validity and identify any potential outliers.

-

-

Add Excess Solute: Weigh and add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure the solution is truly saturated. A starting point is to add enough solute to create a concentration several times higher than the anticipated solubility[12].

-

Causality: The presence of a solid phase at the end of the experiment is the only visual confirmation that equilibrium saturation has been achieved[13].

-

-

Seal Vials: Tightly cap each vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Equilibrate: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the vials at a constant speed (e.g., 200 RPM) for a predetermined period.

-

Causality: A period of 24 to 48 hours is typically sufficient for most organic compounds to reach equilibrium[13][14]. Preliminary kinetic studies can be run to determine the minimum time to reach a plateau in concentration. Constant temperature is paramount as solubility is highly temperature-dependent.

-

Part 2: Sample Separation and Preparation

-

Cease Agitation & Settle: After the equilibration period, remove the vials and allow the undissolved solid to settle for approximately 30 minutes within the temperature-controlled environment.

-

Phase Separation: Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 RPM) to pellet the remaining solid.

-

Causality: Centrifugation provides a robust separation of the solid and liquid phases, which is critical to avoid aspirating solid particles that would invalidate the subsequent analysis.

-

-

Filtration: Immediately after centrifugation, carefully draw a clear aliquot of the supernatant using a syringe. Attach a chemically resistant syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis.

-

Causality: Filtration is a mandatory step to remove any fine particulate matter that was not pelleted during centrifugation, ensuring only the dissolved solute is measured[15].

-

Part 3: Quantification and Data Analysis

-

Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent. Use these to generate a calibration curve on the HPLC.

-

Analyze Samples: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample via HPLC.

-

Causality: Direct injection of a saturated solution is rarely feasible. Accurate, validated dilution is crucial for fitting the sample's response to the calibration curve[12].

-

-

Calculate Solubility: Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the standardized shake-flask protocol, emphasizing the critical control points for ensuring data integrity.

Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.

Conclusion

While direct, published solubility data for this compound remains elusive, a robust scientific framework allows for strong predictions and a clear path to experimental determination. The molecule's structure suggests maximal solubility in polar aprotic solvents and limited solubility in both highly polar protic and nonpolar solvents. The illustrative data from a structural analogue, 6-phenylpyridazin-3(2H)-one, corroborates these predictions. For researchers and drug development professionals, the provided step-by-step shake-flask protocol offers a reliable and validated method to generate the precise solubility data required for process optimization, purification, and formulation, ensuring the efficient and effective application of this important chemical intermediate.

References

Click to expand

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds (video). [Link]

-

StudySmarter US. Polarity and Solubility of Organic Compounds. [Link]

-

MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ACS Publications. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. [Link]

-

Longdom Publishing. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im. [Link]

-

ResearchGate. 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. [Link]

-

ChemSrc. This compound | CAS#:258506-68-2. [Link]

-

ResearchGate. Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol + water) mixtures | Request PDF. [Link]

-

Rlavie. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound 98 258506-68-2 [sigmaaldrich.com]

- 5. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]

- 6. scbt.com [scbt.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 3-Chloro-6-(trifluoromethyl)pyridazine: A Medicinal Chemistry Perspective

Abstract

Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The specific derivative, 3-Chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2), combines several key pharmacophoric features: a heterocyclic aromatic ring, a halogen atom, and a trifluoromethyl group. The trifluoromethyl group, in particular, is strategically used in drug design to enhance properties like metabolic stability and lipophilicity.[3] Understanding the intrinsic electronic and structural properties of this molecule is paramount for predicting its reactivity, interaction with biological targets, and potential metabolic fate. This technical guide provides a comprehensive, field-proven workflow for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), aimed at providing researchers, scientists, and drug development professionals with actionable insights into its chemical behavior.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, a purely empirical approach to synthesis and testing is both time-consuming and resource-intensive. Computational chemistry offers a powerful predictive lens to characterize molecules before they are even synthesized.[4] For a molecule like this compound, quantum chemical calculations can elucidate its three-dimensional structure, electronic charge distribution, and reactivity profile. This information is invaluable for:

-

Rational Drug Design: Understanding how the molecule might interact with a protein binding site.

-

Reactivity Prediction: Identifying the most likely sites for metabolic transformation or chemical derivatization.[5][6]

-

Spectroscopic Characterization: Aiding in the interpretation of experimental data such as NMR and IR spectra.[1]

This guide is structured to walk the user from the theoretical underpinnings of the chosen computational methods to the practical interpretation of the results, ensuring a robust and validated computational model.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical model and basis set.[7][8] For a molecule containing a π-system, a halogen, and highly electronegative fluorine atoms, these choices are critical.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's energy based on its electron density.[10] For studying organic reactivity, conceptual DFT provides a powerful framework by defining chemical descriptors derived from the electron density.[11]

We will employ the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic effects in many organic molecules, including halogenated heterocycles.[12][13]

The Basis Set: 6-31+G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals.[7][14] For this compound, a minimal basis set would be inadequate. We select the 6-31+G(d,p) basis set for the following reasons:

-

Split-Valence (6-31G): It uses multiple functions to describe the valence electrons, which are most important for chemical bonding and reactivity, providing necessary flexibility.[15]

-

Polarization Functions (d,p): The '(d,p)' notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These are essential for accurately describing the anisotropic shape of electron density in bonds and are critical for molecules with electronegative atoms like Cl, N, and F.

-

Diffuse Functions (+): The '+' signifies the addition of diffuse functions to heavy atoms. These are large, broad functions that are crucial for describing species with electron density far from the nuclei, such as anions or molecules with lone pairs, and for accurately calculating properties like electron affinity.[16]

This combination of the B3LYP functional and the 6-31+G(d,p) basis set provides a reliable and well-validated level of theory for molecules of this class.

The Computational Workflow: A Self-Validating Protocol

This section details the step-by-step protocol for performing the calculations. The workflow is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. uomphysics.net [uomphysics.net]

- 3. nbinno.com [nbinno.com]

- 4. epfl.ch [epfl.ch]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. dokumen.pub [dokumen.pub]

- 16. gaussian.com [gaussian.com]

Electronic properties of trifluoromethylated pyridazines

An In-Depth Technical Guide to the Electronic Properties of Trifluoromethylated Pyridazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl (CF₃) groups into the pyridazine scaffold imparts unique and powerful electronic properties that are of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF₃ group profoundly alters the electron density distribution within the pyridazine ring, influencing its reactivity, metabolic stability, and photophysical characteristics. This guide provides a comprehensive overview of the electronic properties of trifluoromethylated pyridazines, covering their synthesis, the fundamental effects of trifluoromethylation, and the advanced computational and experimental techniques used for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers and professionals seeking to leverage the unique attributes of these fluorinated heterocycles in their work.

Introduction: The Strategic Advantage of Trifluoromethylation in Pyridazine Chemistry

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic applications.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules.[3][4][5]

The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry.[6][7] Its introduction onto the pyridazine ring induces a significant perturbation of the electronic landscape, leading to:

-

Enhanced Metabolic Stability: The strong C-F bonds in the CF₃ group are resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.[8][9]

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[10]

-

Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby nitrogen atoms, influencing the ionization state of the molecule at physiological pH.

-

Altered Receptor Binding Interactions: The unique electronic and steric properties of the CF₃ group can lead to novel and enhanced binding interactions with biological targets.[11]

This guide will delve into the core principles governing the electronic properties of trifluoromethylated pyridazines, offering a detailed exploration of their synthesis, characterization, and the underlying quantum chemical principles.

Synthetic Strategies for Accessing Trifluoromethylated Pyridazines

The synthesis of trifluoromethylated pyridazines can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation of Hydrazines with Trifluoromethylated 1,4-Dicarbonyl Compounds

A common and direct method involves the condensation of hydrazine or its derivatives with γ-(trifluoromethyl)diketones.[1] This approach is foundational for constructing the pyridazine ring with a pre-installed CF₃ group.

Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)pyridazine via Condensation

-

Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-methyl-6-(trifluoromethyl)pyridazine.

Annulation Reactions

More recent and versatile methods involve the annulation of ylides with trifluoroacetyl diazoesters. This metal-free approach allows for the synthesis of highly functionalized 4-trifluoromethyl pyridazines in good yields.[1][12]

DOT Script for Annulation Reaction Workflow

Caption: Workflow for the synthesis of 4-trifluoromethyl pyridazines via annulation.

The Profound Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyridazine ring, primarily through a strong inductive (-I) effect.[6][7] This significantly lowers the electron density of the aromatic system, making it more electron-deficient than the parent pyridazine.

Impact on Frontier Molecular Orbitals

The introduction of a CF₃ group leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a direct consequence of the group's electron-withdrawing nature.

-

Lowered HOMO Energy: A lower HOMO energy indicates that the molecule is less prone to oxidation.

-

Lowered LUMO Energy: A lower LUMO energy signifies that the molecule is more susceptible to nucleophilic attack and reduction.[13][14]

The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the chemical reactivity and photophysical properties of the molecule.[15]

Table 1: Representative Calculated Electronic Properties of a Model Trifluoromethylated Pyridazine

| Property | Value (eV) | Implication |

| HOMO Energy | -7.5 | Increased resistance to oxidation |

| LUMO Energy | -1.8 | Increased susceptibility to reduction |

| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability, potential for blue emission |

Polarity and Dipole Moment

The high electronegativity of the fluorine atoms in the CF₃ group induces a significant dipole moment in the molecule. This increased polarity can influence solubility, crystal packing, and intermolecular interactions.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of trifluoromethylated pyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The electron-withdrawing effect of the CF₃ group leads to a downfield shift of the signals for the protons on the pyridazine ring, indicating a deshielding effect.

-

¹³C NMR: The carbon atom attached to the CF₃ group exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is also significantly influenced by the electron-withdrawing environment.[16]

-

¹⁹F NMR: This is a direct and sensitive method for characterizing the trifluoromethyl group. The chemical shift of the CF₃ group provides information about its electronic environment.[17][18]

UV-Vis Spectroscopy and Photophysical Properties

Trifluoromethylated pyridazines typically exhibit absorption bands in the UV region.[19] The introduction of the CF₃ group can lead to a hypsochromic (blue) shift of the absorption maximum compared to non-fluorinated analogues due to the stabilization of the ground state. Some trifluoromethylated pyridazine derivatives have been shown to exhibit fluorescence, with potential applications as emitters in organic light-emitting diodes (OLEDs).[20][21]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the trifluoromethylated pyridazine in a suitable solvent (e.g., ethanol, acetonitrile).

-

UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.

-

Fluorescence Measurement: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Electrochemistry

Cyclic voltammetry (CV) is a powerful technique to determine the reduction and oxidation potentials of trifluoromethylated pyridazines.[22] The electron-withdrawing CF₃ group generally makes the pyridazine ring easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential).[20]

Computational Analysis: A Deeper Insight into Electronic Structure

Density Functional Theory (DFT) calculations are an indispensable tool for gaining a detailed understanding of the electronic properties of trifluoromethylated pyridazines.[13][15][23][24][25]

Molecular Orbital Analysis

DFT calculations provide detailed information about the energies and spatial distributions of the HOMO and LUMO. This allows for the prediction of reactive sites and the rationalization of observed chemical behavior.[14]

DOT Script for HOMO-LUMO Interaction Diagram

Caption: HOMO-LUMO interactions governing the reactivity of trifluoromethylated pyridazines.

Molecular Electrostatic Potential (MEP) Maps

MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For trifluoromethylated pyridazines, the MEP map would show a region of positive potential around the pyridazine ring, particularly near the carbon atoms, and a region of negative potential around the nitrogen atoms and the fluorine atoms of the CF₃ group.[26]

Applications in Drug Discovery and Materials Science